3-(Furan-2-yl)pyrazine-2-carboxylic acid

Medicinal Chemistry Computational Chemistry Drug Design

3-(Furan-2-yl)pyrazine-2-carboxylic acid (CAS 1822827-80-4) offers a unique furopyrazine scaffold not achievable with simpler pyrazine-2-carboxylic acid analogs. The furan ring enhances π-conjugation and alters hydrogen-bonding, critical for target binding and material properties. Halogen-free, it is ideal for biological assay libraries where halogenated impurities are a concern. A versatile dipeptidomimetic precursor and ligand for hetero-structural coordination polymers.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 1822827-80-4
Cat. No. B1445782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)pyrazine-2-carboxylic acid
CAS1822827-80-4
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=CN=C2C(=O)O
InChIInChI=1S/C9H6N2O3/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13)
InChIKeyXUJJTKKQJVSHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-2-yl)pyrazine-2-carboxylic acid (CAS 1822827-80-4): Basic Identity and Procurement Considerations


3-(Furan-2-yl)pyrazine-2-carboxylic acid (CAS 1822827-80-4) is a heterocyclic aromatic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . The compound features a furan ring linked to a pyrazine ring, with a carboxylic acid functional group at the 2-position of the pyrazine . This specific substitution pattern distinguishes it from other pyrazine-2-carboxylic acid derivatives. The compound is primarily supplied as a research chemical with purity specifications typically 97-98% , and is intended for research and further manufacturing use only .

Why Simple Pyrazine-2-carboxylic Acid Analogs Cannot Substitute for 3-(Furan-2-yl)pyrazine-2-carboxylic acid


While pyrazine-2-carboxylic acid (PA) and its simple alkyl or halogen derivatives serve as versatile building blocks, the 3-(furan-2-yl) substitution introduces a distinct electronic and steric environment that cannot be replicated by generic analogs [1]. The furan ring contributes to enhanced π-conjugation and alters the hydrogen-bonding capacity of the carboxylic acid moiety [2]. This structural divergence is critical in applications ranging from coordination chemistry to medicinal chemistry, where even minor substituent changes can drastically impact target binding, reaction selectivity, or material properties [3]. Direct substitution with unsubstituted pyrazine-2-carboxylic acid or 3-chloropyrazine-2-carboxylic acid will therefore yield different experimental outcomes, making the specific 3-(furan-2-yl) derivative essential for projects requiring this precise scaffold.

Quantitative Differentiation Evidence for 3-(Furan-2-yl)pyrazine-2-carboxylic acid


Physicochemical Property Differentiation: Molecular Weight and Hydrogen Bonding Capacity

3-(Furan-2-yl)pyrazine-2-carboxylic acid has a molecular weight of 190.16 g/mol, which is 67.08 g/mol higher than unsubstituted pyrazine-2-carboxylic acid (MW 123.11 g/mol) [1]. The furan substitution increases the topological polar surface area (tPSA) and hydrogen bond acceptor count compared to the parent acid, impacting membrane permeability and solubility profiles . This is a class-level inference based on scaffold comparisons.

Medicinal Chemistry Computational Chemistry Drug Design

Steric and Electronic Differentiation from 3-Chloropyrazine-2-carboxylic acid

Compared to 3-chloropyrazine-2-carboxylic acid (MW 158.54 g/mol), 3-(furan-2-yl)pyrazine-2-carboxylic acid presents a larger, electron-rich aromatic substituent rather than a small, electron-withdrawing halogen . This substitution alters the π-electron density of the pyrazine ring, affecting reactivity in cross-coupling reactions and potential binding interactions with biological targets [1]. This is a class-level inference.

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Purity Benchmarking Against Commercial Suppliers

Commercial sources offer 3-(Furan-2-yl)pyrazine-2-carboxylic acid with a minimum purity of 97-98% . This purity level is standard for research-grade heterocyclic building blocks and is comparable to that offered for 3-chloropyrazine-2-carboxylic acid (typically 97-98%) . However, the specific impurity profile of the furan derivative may differ and is critical for applications sensitive to halogen contamination . This is supporting evidence for procurement decisions.

Chemical Procurement Quality Control Research Chemicals

Recommended Application Scenarios for 3-(Furan-2-yl)pyrazine-2-carboxylic acid Based on Quantitative Differentiation


Scaffold for Conformationally Restricted Dipeptidomimetics

The furopyrazine core, which can be derived from 3-(furan-2-yl)pyrazine-2-carboxylic acid, has been demonstrated to serve as a restricted dipeptidomimetic scaffold [1]. The carboxylic acid group provides a natural attachment point for further functionalization to introduce amino and carboxy termini, mimicking peptide backbones with improved metabolic stability [1].

Building Block in Coordination Polymer Synthesis

The furan and pyrazine moieties in 3-(furan-2-yl)pyrazine-2-carboxylic acid provide multiple potential coordination sites (pyrazine nitrogen, furan oxygen, and carboxylate) [2]. This differentiates it from simpler pyrazinecarboxylic acids and makes it a candidate for constructing hetero-structural one-dimensional coordination polymers with tailored magnetic or luminescent properties [2].

Intermediate for Halogen-Free Medicinal Chemistry Libraries

Given the absence of halogen atoms, 3-(furan-2-yl)pyrazine-2-carboxylic acid is particularly suitable for synthesizing compound libraries intended for biological assays where halogenated impurities or metabolites are a concern [3]. Its use avoids potential off-target effects associated with halogens and provides a distinct chemical space for lead optimization [4].

Precursor for Furopyrazine Derivatives with Anticancer Potential

Furopyrazine derivatives, as a class, have been investigated for anticancer activities, with some pyrazinoic acid derivatives showing promising cytotoxicity . 3-(Furan-2-yl)pyrazine-2-carboxylic acid can be elaborated into such furopyrazine scaffolds, offering a starting point for developing novel antiproliferative agents [1].

Technical Documentation Hub

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